molecular formula C20H25N3O4 B12400233 Nemonoxacin-d3-1

Nemonoxacin-d3-1

Cat. No.: B12400233
M. Wt: 374.4 g/mol
InChI Key: AVPQPGFLVZTJOR-DEPZVSDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of nemonoxacin-d3-1 involves the incorporation of deuterium atoms into the nemonoxacin molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. . Industrial production methods for this compound would likely follow similar procedures, with additional steps to ensure the incorporation of deuterium.

Chemical Reactions Analysis

Nemonoxacin-d3-1, like its parent compound nemonoxacin, undergoes various chemical reactions. These include:

    Oxidation: Nemonoxacin can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the quinolone core.

    Substitution: Nemonoxacin can participate in substitution reactions, especially at the amino and methoxy groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nemonoxacin-d3-1 has several scientific research applications:

Mechanism of Action

Nemonoxacin-d3-1, like nemonoxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, transcription, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA synthesis, leading to cell death .

Comparison with Similar Compounds

Nemonoxacin-d3-1 is unique among quinolone antibiotics due to its non-fluorinated structure and the incorporation of deuterium. Similar compounds include:

    Levofloxacin: A fluorinated quinolone with broad-spectrum activity but different pharmacokinetic properties.

    Moxifloxacin: Another fluorinated quinolone with a similar mechanism of action but different spectrum of activity.

    Ciprofloxacin: A widely used fluorinated quinolone with a broad spectrum of activity but different resistance profiles.

This compound’s uniqueness lies in its non-fluorinated structure, which may result in different pharmacokinetic and metabolic profiles compared to fluorinated quinolones .

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

374.4 g/mol

IUPAC Name

7-[(3S,5S)-3-amino-5-(trideuteriomethyl)piperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i1D3

InChI Key

AVPQPGFLVZTJOR-DEPZVSDUSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Origin of Product

United States

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